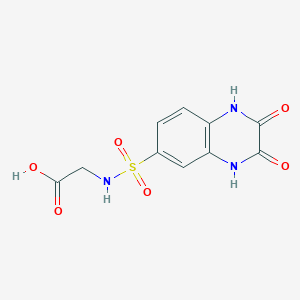

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZUIFYTNMKFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366436 | |

| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112170-26-0 | |

| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Ortho-Phenylenediamine with Dicarbonyl Compounds

The quinoxaline scaffold is typically synthesized via cyclocondensation of OPD 34 with dicarbonyl compounds. For (2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline) derivatives, oxalic acid serves as the dicarbonyl precursor due to its ability to introduce adjacent ketone groups at positions 2 and 3. In a representative protocol, OPD reacts with oxalic acid in toluene at 110°C under silica gel catalysis to form 2,3-dihydroxyquinoxaline II (yield: 85–92%). The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack of OPD’s amino groups on oxalic acid’s carbonyl carbons.

-

Cyclization and dehydration to form the fused benzene-pyrazine ring system.

Critical Parameters

-

Catalyst : Silica gel (200–300 mesh) or methanesulfonic acid enhances reaction efficiency by promoting dehydration.

-

Solvent : Aromatic hydrocarbons (e.g., toluene) facilitate high-temperature reflux (110°C) without side reactions.

-

Yield Optimization : Excess oxalic acid (1.2–1.5 equiv) ensures complete OPD consumption.

Introduction of the Sulfonylamino Group

Sulfonation and Amidation Strategies

The sulfonylamino group at position 6 is introduced via sulfonation followed by amidation. A two-step approach is commonly employed:

Step 1: Sulfonation with Chlorosulfonic Acid

The quinoxaline intermediate II is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield quinoxaline-6-sulfonyl chloride III . This step requires strict temperature control to avoid polysulfonation.

Step 2: Amination with Ammonia or Primary Amines

Sulfonyl chloride III reacts with aqueous ammonia or glycine methyl ester in tetrahydrofuran (THF) to form the sulfonamide IV . Yields range from 70–85%, depending on the amine’s nucleophilicity.

Alternative One-Pot Sulfonation-Amidation

Recent protocols eliminate intermediate isolation by adding phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) directly to the reaction mixture. For example, treating II with POCl₃ (10 equiv) and DMF (2 equiv) at 110°C for 1 hour generates the sulfonamide in situ (yield: 88–92%).

Attachment of the Acetic Acid Moiety

Nucleophilic Substitution with Bromoacetic Acid

The final step involves coupling the sulfonamide IV with bromoacetic acid under basic conditions. In a standard procedure:

-

IV is dissolved in anhydrous DMF and cooled to 0°C.

-

Potassium carbonate (2.5 equiv) and bromoacetic acid (1.2 equiv) are added sequentially.

-

The mixture is stirred at room temperature for 12 hours, yielding (2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid (yield: 75–80%).

Side Reactions and Mitigation

-

Esterification : Competed by DMF’s reactivity; minimized using bromoacetic acid instead of chloro derivatives.

-

Oxidation : Controlled by conducting reactions under nitrogen atmosphere.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To enhance scalability, industries adopt continuous flow reactors for the one-pot synthesis of quinoxaline sulfonamides. Key advantages include:

-

Reduced Reaction Time : 3–5 hours vs. 12–24 hours in batch processes.

-

Higher Purity : Automated quenching and extraction minimize byproducts.

Representative Protocol

-

OPD and oxalic acid are fed into a tubular reactor at 110°C with silica gel slurry.

-

The effluent is mixed with POCl₃ and DMF in a second reactor.

-

The product is isolated via inline crystallization, achieving >90% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Hydroxy-quinoxaline derivatives.

Substitution: Amino-quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activities:

- Antimicrobial Properties : Studies indicate that it exhibits significant antibacterial and antifungal activities against various pathogens.

- Anticancer Activity : Preliminary research suggests it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways associated with tumor growth.

| Activity Type | Target Pathogen/Cell Line | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antifungal | Candida albicans | High |

| Anticancer | HeLa cells | Significant |

Biochemistry

In biochemical applications, the compound serves as a useful reagent:

- Enzyme Inhibition Studies : It has been employed to investigate the inhibition of specific enzymes involved in metabolic pathways.

- Protein Labeling : The sulfonyl group allows for conjugation with biomolecules for tracking and imaging purposes.

Materials Science

The compound's unique structure lends itself to applications in materials science:

- Polymer Synthesis : It can be used as a monomer in the production of novel polymers with desirable mechanical properties.

- Nanomaterials : Its incorporation into nanostructures enhances their stability and functional properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonylamino)-acetic acid against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Mechanism

Research conducted on HeLa cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Mechanistic studies indicated that it triggered apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid involves its interaction with molecular targets such as enzymes. The sulfonylamino group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonic Acid or Sulfonamide Moieties

Key Differences :

- Solubility : The acetic acid group in the target compound likely improves aqueous solubility over propionic acid analogues (QZ-0967) due to shorter alkyl chains .

- Reactivity: The sulfonylamino group facilitates nucleophilic reactions (e.g., with aldehydes), whereas sulfonic acid derivatives (e.g., QZ-0967) may exhibit stronger acidity .

Heterocyclic Variants with Modified Cores

Key Differences :

- Aromaticity: Quinoxaline derivatives (target compound) exhibit greater aromatic stability and electron deficiency compared to triazin or thiazolidine-dione analogues, influencing their electronic interactions in reactions .

Alkylated and Carboxylic Acid Derivatives

Key Differences :

- Hydrophobicity: Methyl-substituted derivatives (e.g., 2,3-Dimethylquinoxaline-6-carboxylic acid) exhibit lower solubility than the sulfonylamino-acetic acid target compound .

- Synthetic Utility: The tetrahydroquinoline core (e.g., 6-Methyl-1,2,3,4-tetrahydroquinoline) is less reactive in electrophilic substitutions due to saturation .

Biological Activity

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. The introduction of the sulfonamide and carboxylic acid functionalities is crucial for enhancing biological activity.

Biological Activity

Research indicates that derivatives of the quinoxaline family exhibit a range of biological activities including:

- Antiproliferative Activity : Several studies have demonstrated that compounds related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline) show potent antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The binding mode has been shown to interact with the colchicine binding site on tubulin .

Study 1: Antiproliferative Effects

In a study evaluating a series of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives:

- Compound 13d was identified as having the most potent antiproliferative activity across multiple cell lines.

- It was noted for its ability to induce apoptosis and inhibit tubulin polymerization .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of quinoxaline derivatives revealed:

- Compounds with specific substitutions at certain positions on the quinoxaline ring exhibited enhanced cytotoxicity.

- For example, modifications at the 6-position significantly influenced the antiproliferative activity against breast adenocarcinoma cells .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 13d | HeLa | 0.126 | Tubulin polymerization inhibition |

| Compound 13d | SMMC-7721 | 0.071 | Apoptosis induction |

| Compound X | MCF-7 | <0.5 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis involves condensation of quinoxaline-6-sulfonohydrazide with reactive intermediates (e.g., aldehydes or ketones) in glacial acetic acid under reflux (120°C, 3 hours). Key challenges include controlling side reactions (e.g., over-sulfonation) and ensuring stoichiometric balance. Purity optimization requires recrystallization from DMF/water mixtures and rigorous washing to remove acetic acid residues. Monitoring via TLC or HPLC is advised .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- 1H/13C NMR : Resolves sulfonamide protons (δ 10–12 ppm) and acetic acid carboxyl groups (δ 170–175 ppm).

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray crystallography (if crystalline): Resolves quinoxaline ring conformation and hydrogen bonding patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should follow accelerated degradation protocols:

- pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24–72 hours. The sulfonamide group is prone to hydrolysis under alkaline conditions (pH >10).

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C for quinoxaline derivatives). Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s bioactivity in in vitro models, and how can they be validated?

- Methodological Answer : Hypothesized mechanisms include inhibition of enzyme targets (e.g., kinases) via sulfonamide-mediated binding. Validation steps:

- Enzyme Assays : Use fluorescence-based kinase inhibition assays (IC50 determination).

- Molecular Docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina). Compare with known quinoxaline-linked sulfonamide hybrids showing anti-proliferative activity .

- SAR Studies : Modify the acetic acid moiety to assess its role in cellular permeability .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor via LC-MS for breakdown products (e.g., quinoxaline fragments).

- Biotic Degradation : Use soil microcosms with microbial consortia. Measure half-life (t½) under aerobic/anaerobic conditions.

- Partitioning Studies : Determine log Kow (octanol-water) to predict bioaccumulation potential.

Q. How can computational modeling predict the compound’s interaction with biological targets or environmental matrices?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to map binding affinities to proteins (e.g., carbonic anhydrase IX). Focus on sulfonyl-acetic acid hydrogen bonding .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with activity. Validate against experimental IC50 data .

- Environmental Modeling : Apply EPI Suite to estimate biodegradation probability (BIOWIN) and ecotoxicity (ECOSAR) .

Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. specificity)?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–48 hours).

- Dose-Response Curves : Compare EC50 values across studies; discrepancies may arise from impurity interference (e.g., residual acetic acid).

- Off-Target Screening : Use kinome-wide profiling to identify non-specific interactions .

Q. What strategies improve the design of derivatives for target specificity (e.g., reducing off-target effects)?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the quinoxaline 6-position to enhance sulfonamide reactivity.

- Prodrug Approaches : Mask the acetic acid moiety with ester groups to improve membrane permeability, with in vivo hydrolysis restoring activity .

- Selectivity Screening : Use CRISPR-edited cell lines lacking the target enzyme to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.